molecular formula C15H13NO B3059210 2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl- CAS No. 956-05-8

2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl-

Cat. No.: B3059210
CAS No.: 956-05-8
M. Wt: 223.27 g/mol
InChI Key: ODCATTUUPYWMMI-FLIBITNWSA-N
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Description

2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl- is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl- can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetophenone with 4-aminobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve acetophenone and 4-aminobenzaldehyde in ethanol.
  • Add a catalytic amount of sodium hydroxide or potassium hydroxide.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.
  • Filter and recrystallize the product from ethanol to obtain pure 2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as column chromatography and crystallization, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

    Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Medicine: Due to its biological activities, the compound is being explored as a lead compound for drug development. Its derivatives have shown promise in preclinical studies for the treatment of cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications in the production of advanced materials with specific functionalities.

Mechanism of Action

The biological activities of 2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl- are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The α,β-unsaturated carbonyl system is particularly important for its reactivity with nucleophiles, such as thiol groups in proteins, leading to the formation of covalent adducts and subsequent biological effects.

Comparison with Similar Compounds

2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl- can be compared with other chalcone derivatives, such as:

    2-Propen-1-one, 3-(4-hydroxyphenyl)-1-phenyl-: This compound has a hydroxyl group instead of an amino group, which affects its reactivity and biological activities.

    2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-: The presence of a methoxy group influences the compound’s electronic properties and its interactions with biological targets.

    2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl-: The nitro group significantly alters the compound’s chemical behavior and biological activities.

The uniqueness of 2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl- lies in its amino group, which imparts distinct chemical and biological properties compared to other chalcone derivatives.

Properties

IUPAC Name

(E)-3-(4-aminophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H,16H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCATTUUPYWMMI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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